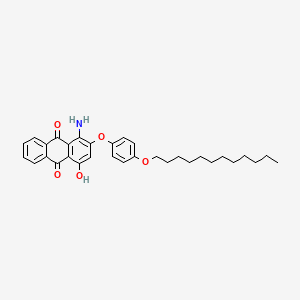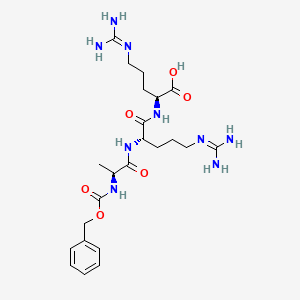
6-Bromo-3-(chloromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(chloromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, featuring both bromine and chloromethyl substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)pyridin-2-amine typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Chloromethylation: The brominated pyridine is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and catalysts to achieve efficient bromination.
Chloromethylation: Conducted in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-3-(chloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Nucleophilic substitution: Produces substituted pyridine derivatives.
Oxidation: Forms pyridine N-oxides.
Reduction: Results in dehalogenated pyridine derivatives.
科学研究应用
6-Bromo-3-(chloromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-Bromo-3-(chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-methylpyridin-3-amine
- 3-Bromo-6-chloropyridine
- 2-Chloro-3-(chloromethyl)pyridine
Uniqueness
6-Bromo-3-(chloromethyl)pyridin-2-amine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC 名称 |
6-bromo-3-(chloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2,(H2,9,10) |
InChI 键 |
ASJSZUOWYSOWLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1CCl)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)

